N-(4-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Overview
Description
The compound “N-(4-Methoxybenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine” is a complex organic molecule. It contains a piperidine ring (a six-membered ring with one nitrogen atom), a quinoxaline moiety (a bicyclic compound consisting of a benzene ring fused to a pyrazine ring), and a methoxybenzyl group (a benzene ring with a methoxy group and a benzyl group attached) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the construction of the quinoxaline ring, and the attachment of the methoxybenzyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and quinoxaline rings, as well as the methoxybenzyl group. The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the nitrogen atom in the piperidine ring could potentially act as a nucleophile, while the benzene rings could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the nitrogen atoms could impart some degree of polarity to the molecule, affecting its solubility in different solvents .Scientific Research Applications
Synthesis Techniques and Chemical Structure Analysis
Intramolecular N to N Acyl Migration
Méndez and Kouznetsov (2011) describe an efficient synthesis of new spiropiperidine scaffolds based on intramolecular acyl transfer in 1′-acyl-1-benzyl-3′,4′-dihydro-1′H-spiro[piperidine-4,2′-quinolines]. They highlight a mild debenzylation reaction condition (HCOONH4/Pd/C) that proves crucial in the synthesis process (Méndez & Kouznetsov, 2011).
Spiro[indane-1,4‘-piperidine] Synthesis and Structure
Tacke et al. (2003) discuss the synthesis and structural analysis of 1‘-organylspiro[indane-1,4‘-piperidine] derivatives, including 4-methoxybenzyl. These derivatives are studied for their affinity for various central nervous system receptors, and the research includes crystal structure analyses and temperature-dependent solution NMR studies (Tacke et al., 2003).
Potential Therapeutic Applications
Anti-Tubercular Agents
Odingo et al. (2014) evaluated the 2,4-diaminoquinazoline class, which includes compounds related to N-(4-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine, as potential anti-tubercular agents. They explored structure-activity relationships influencing potency and demonstrated bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis (Odingo et al., 2014).
c-Met/ALK Inhibitors in Cancer Therapy
Li et al. (2013) designed aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, which are structurally related, as c-Met/ALK dual inhibitors. These compounds showed significant efficacy in inhibiting tumor growth in certain cancer models, indicating potential applications in cancer therapy (Li et al., 2013).
Miscellaneous Applications
- Heterocyclic Systems Synthesis: Artico et al. (1992) describe the synthesis of new tetracyclic systems containing a pyrrolobenzodiazepine moiety bounded by a spiro linkage to the piperidine nucleus, a process that might involve compounds similar to this compound. This synthesis involves interactions between aromatic amines and 4-oxopiperidines (Artico et al., 1992).
Future Directions
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-25-16-8-6-15(7-9-16)14-22-19-20(10-12-21-13-11-20)24-18-5-3-2-4-17(18)23-19/h2-9,21,24H,10-14H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXIIONGCSLISJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=C2C3(CCNCC3)NC4=CC=CC=C4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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